4-Chloro-3'-methoxybenzhydrol
Description
4-Chloro-3'-methoxybenzhydrol (C₁₄H₁₃ClO₂) is a benzhydrol derivative characterized by a chloro substituent at the 4-position and a methoxy group at the 3'-position of its biphenyl backbone. The compound’s reactivity and stability are influenced by the electron-withdrawing chloro group and the electron-donating methoxy substituent, which modulate its solubility and interaction with biological targets .
Properties
Molecular Formula |
C14H13ClO2 |
|---|---|
Molecular Weight |
248.7 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H13ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 |
InChI Key |
CBQAUTIENGBUKR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Chloro-3'-methoxybenzhydrol with key analogs based on substituent positions, physicochemical properties, and toxicity profiles inferred from available data.
Structural Analogues and Substituent Effects
Key Observations :
- Regiochemical Differences : The position of chloro and methoxy groups significantly impacts electronic and steric properties. For instance, 3-Chloro-4'-methoxybenzhydrol may exhibit distinct reactivity in nucleophilic substitutions compared to the target compound due to altered resonance effects .
- Functional Group Effects : Methyl or tert-butyl groups enhance lipophilicity, which could improve membrane permeability in drug design but may reduce aqueous solubility .
Physicochemical Properties
While specific data for this compound are unavailable, extrapolations from analogs suggest:
- Molecular Weight : ~248.7 g/mol (similar to other benzhydrols with chloro and methoxy groups).
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to balanced electron-donating/withdrawing groups.
- Melting Point : Likely between 80–120°C, consistent with substituted benzhydrols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
